molecular formula C13H16BrN3 B1483603 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine CAS No. 2098045-16-8

4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483603
CAS No.: 2098045-16-8
M. Wt: 294.19 g/mol
InChI Key: BZRHBUAHQLYCNS-UHFFFAOYSA-N
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Description

4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is an organic compound that falls within the realm of pyrazole derivatives. It is notable for its structural components, which include a bromomethyl group, an isobutyl group, and a pyridine ring. This compound's unique configuration makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine typically involves multiple steps:

  • Formation of the Pyrazole Core: : Starting from appropriate acylhydrazines and α, β-unsaturated carbonyl compounds, the pyrazole ring can be constructed via cyclization.

  • Introduction of the Isobutyl Group: : This step often involves alkylation reactions using isobutyl halides under controlled conditions.

  • Bromomethylation: : Using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators, the bromomethyl group is introduced.

  • Coupling with Pyridine: : The final step involves coupling the modified pyrazole with pyridine under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production methods are optimized for efficiency, safety, and cost-effectiveness. Reactions are scaled up in reactors with precise temperature and pressure controls. Catalysts and solvent systems are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromomethyl group is a reactive site for nucleophilic substitution, leading to the formation of different derivatives.

  • Oxidation and Reduction: : While the compound itself is relatively stable, the pyrazole and pyridine rings can participate in oxidation and reduction reactions under specific conditions.

  • Coupling Reactions: : The pyridine ring can participate in cross-coupling reactions, especially with organometallic reagents.

Common Reagents and Conditions

  • N-bromosuccinimide (NBS): : Used for bromomethylation.

  • Isobutyl Halides: : For introducing the isobutyl group.

  • Palladium or Nickel Catalysts: : Commonly used in coupling reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate.

Biology and Medicine

In biological and medical research, compounds derived from this pyrazole are investigated for their potential pharmacological properties. These can include anti-inflammatory, antiviral, or anticancer activities.

Industry

In industrial applications, this compound can serve as a precursor for agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exerts its effects depends on its application. In pharmacology, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved often depend on the functional groups attached to the core structure.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

  • **4-(4-methyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

  • **4-(4-(hydroxymethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Highlighting Uniqueness

What sets 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine apart is the bromomethyl group, which is highly reactive and allows for further functionalization

Properties

IUPAC Name

4-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRHBUAHQLYCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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